Dehydroxy Ractopamine-d6 (Major) Hydrochloride Salt
Overview
Description
Labeled Dehydroxy Ractopamine. Monoclonal antibody hybridoma immunoassay Ractopamine. Ractopamine is a veterinary drug, now considered illegal. A beta-adrenoceptor agonist, binding to muscle cell membrane receptors, resulting in increased protein synthesis and increased muscle fibers.
Biological Activity
Dehydroxy Ractopamine-d6 (Major) Hydrochloride Salt is a derivative of ractopamine, a beta-adrenergic agonist commonly used in livestock to promote growth and improve feed efficiency. This article examines the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential implications for animal health and food safety.
- IUPAC Name : 4-Hydroxy-α-(1-hydroxy-2-(4-hydroxyphenyl)ethyl)-N-(1-methyl-2-(4-(trifluoromethyl)phenyl)ethyl)benzeneacetamide hydrochloride.
- Molecular Formula : CHClFNO
- Molecular Weight : 392.83 g/mol
Ractopamine and its derivatives, including Dehydroxy Ractopamine-d6, function primarily through the activation of beta-adrenergic receptors, which leads to increased levels of cyclic AMP (cAMP) within cells. This elevation in cAMP promotes various physiological effects:
- Increased Muscle Growth : Enhances protein synthesis and reduces protein degradation.
- Fat Mobilization : Encourages lipolysis, leading to decreased fat deposition.
- Feed Efficiency : Improves the conversion of feed into muscle mass.
Pharmacokinetics
The pharmacokinetics of Dehydroxy Ractopamine-d6 involve absorption, distribution, metabolism, and excretion (ADME) characteristics that are critical for understanding its biological activity:
- Absorption : Rapidly absorbed following oral administration in livestock.
- Distribution : Tissue selectivity is observed, with higher concentrations found in liver, kidney, and lung tissues compared to muscle.
- Metabolism : Primarily metabolized in the liver through conjugation reactions.
- Excretion : Residual compounds can be detected in urine and feces; studies indicate a half-life ranging from 18 to 37 days post-administration depending on environmental conditions.
Tissue Distribution Studies
A comprehensive study evaluated the distribution of ractopamine residues in different tissues after administration to pigs. The results showed:
Tissue | Residue Concentration (µg/kg) | Time Post Withdrawal |
---|---|---|
Liver | 63 - 106 | 12 hours |
Kidney | 178 - 374 | 12 hours |
Lung | Highest concentration | Up to 9 days |
Muscle | Below detection limit | 24 hours |
These findings indicate that while muscle tissue shows low residue levels, other organs like the kidney and lung retain higher concentrations longer after treatment cessation .
Case Studies on Growth Promotion
Several trials have demonstrated the efficacy of ractopamine in promoting growth:
-
Study on Swine Growth :
- Pigs receiving ractopamine showed an average weight gain increase of 10% over control groups.
- Feed conversion ratios improved significantly, indicating better efficiency in weight gain relative to feed intake.
- Impact on Carcass Quality :
Safety and Regulatory Aspects
The use of beta-agonists like ractopamine is subject to regulatory scrutiny due to concerns over residue levels in meat products. The following points summarize key regulatory findings:
- Maximum Residue Limits (MRLs) have been established for ractopamine in various countries.
- Continuous monitoring ensures compliance with safety standards to minimize consumer exposure.
Properties
IUPAC Name |
4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-14(2-3-15-4-8-17(20)9-5-15)19-13-12-16-6-10-18(21)11-7-16;/h4-11,14,19-21H,2-3,12-13H2,1H3;1H/i1D3,2D2,14D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEZJRGNOGSFQV-MESMSJHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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